molecular formula C51H91N9O14 B10861007 PKC|A inhibitor peptide,myristoylated CAS No. 1072301-78-0

PKC|A inhibitor peptide,myristoylated

Cat. No.: B10861007
CAS No.: 1072301-78-0
M. Wt: 1054.3 g/mol
InChI Key: JIZVBWPFTIJRJW-XXNHCHLUSA-N
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Preparation Methods

The synthetic route for YT-001 involves the myristoylation of a peptide sequence. The peptide sequence is N-myristoylated-L-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine . The reaction conditions typically involve the use of myristic acid and coupling agents to facilitate the attachment of the myristoyl group to the peptide. Industrial production methods for YT-001 are not extensively documented, but they likely involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

YT-001 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

YT-001 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study protein kinase C epsilon inhibition and its effects on various biochemical pathways.

    Biology: YT-001 is investigated for its role in modulating cellular signaling pathways, particularly those involved in inflammation and cell survival.

    Medicine: The compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, especially reperfusion injury.

    Industry: YT-001 may have applications in the development of new pharmaceuticals targeting protein kinase C epsilon and related pathways.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to YT-001 include other protein kinase C inhibitors such as:

    Gö 6983: A broad-spectrum protein kinase C inhibitor.

    Ro 31-8220: Another protein kinase C inhibitor with a different specificity profile.

    Bisindolylmaleimide I: A selective inhibitor of protein kinase C.

YT-001 is unique in its specific inhibition of protein kinase C epsilon, which makes it particularly valuable for studying and potentially treating conditions where this enzyme plays a critical role .

Properties

CAS No.

1072301-78-0

Molecular Formula

C51H91N9O14

Molecular Weight

1054.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(tetradecanoylamino)pentanoic acid

InChI

InChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1

InChI Key

JIZVBWPFTIJRJW-XXNHCHLUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

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